molecular formula C6H6F3N3O B13535621 5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)-

5-Pyrimidinamine, 2-(2,2,2-trifluoroethoxy)-

Cat. No.: B13535621
M. Wt: 193.13 g/mol
InChI Key: UVMSBEGCOFRUHM-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C6H6F3N3O It is characterized by the presence of a trifluoroethoxy group attached to a pyrimidine ring, which is further substituted with an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoroethoxy)pyrimidin-5-amine typically involves the reaction of 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine with an amine source. One common method includes the use of dioxane as a solvent and potassium acetate as a base. The reaction is carried out under inert atmosphere conditions, typically at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
  • 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid
  • 2-(Anilino)pyrimidine-4-carboxamides

Uniqueness

2-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-11-1-4(10)2-12-5/h1-2H,3,10H2

InChI Key

UVMSBEGCOFRUHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)(F)F)N

Origin of Product

United States

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